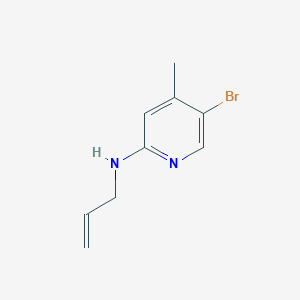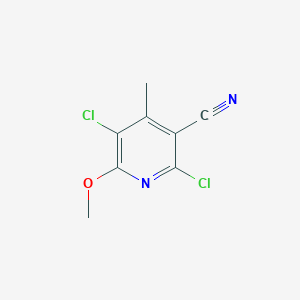![molecular formula C7H4ClFN2 B1424206 5-クロロ-4-フルオロ-1H-ピロロ[2,3-b]ピリジン CAS No. 1190317-94-2](/img/structure/B1424206.png)
5-クロロ-4-フルオロ-1H-ピロロ[2,3-b]ピリジン
概要
説明
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine: is an organic compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.57 g/mol .
科学的研究の応用
Chemistry: 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of specific enzymes and receptors. It has been studied for its activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Industry: In the industrial sector, 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is used in the synthesis of advanced materials and specialty chemicals .
作用機序
Target of Action
The primary targets of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in cellular processes such as proliferation, differentiation, and migration .
Mode of Action
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition occurs when the compound forms a hydrogen bond with a specific residue in the FGFRs . This interaction results in the suppression of the FGFRs’ signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine affects several biochemical pathways. FGFRs are involved in the regulation of multiple cellular processes, including the MAPK, PI3K/AKT, and PLCγ pathways. The inhibition of FGFRs can therefore lead to the suppression of these pathways, affecting cell proliferation, survival, and migration .
Result of Action
The molecular and cellular effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine’s action include the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . By inhibiting FGFRs, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
生化学分析
Biochemical Properties
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as Janus kinase (JAK), where it acts as an inhibitor . This interaction is crucial as JAK enzymes are involved in the signaling pathways that regulate immune responses and cell growth. The compound’s ability to inhibit JAK enzymes suggests its potential use in treating diseases related to immune system dysregulation and cancer.
Cellular Effects
The effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s structure allows it to form hydrogen bonds and other interactions with target enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and disruption of cellular signaling pathways, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes.
Dosage Effects in Animal Models
The effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall activity and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target enzymes and biomolecules, contributing to its overall efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the reaction of 4-chloro-1H-pyrrolo[2,3-B]pyridine with fluorinating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives .
類似化合物との比較
- 4-Chloro-1H-pyrrolo[2,3-B]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-B]pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-B]pyridine
Comparison: 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
特性
IUPAC Name |
5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFUJGIWFYKQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)




![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)
![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)



